molecular formula C8H12N2O3 B1528275 2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione CAS No. 1695771-59-5

2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione

Cat. No.: B1528275
CAS No.: 1695771-59-5
M. Wt: 184.19 g/mol
InChI Key: UUTFCUXNPQRESM-UHFFFAOYSA-N
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Description

2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione (CAS 1695771-59-5) is a synthetic heterocyclic compound featuring a spirocyclic core that combines a cyclobutane ring with a diketopiperazine-like structure . This compound is primarily valued in research as a versatile chemical building block for the synthesis of more complex molecules, particularly in medicinal chemistry . Its unique spirocyclic architecture and the ethoxy functional group at the 2-position make it a valuable scaffold for constructing diverse compound libraries. The ethoxy group contributes to the molecule's lipophilicity, which can be a critical parameter for optimizing the pharmacokinetic properties of lead compounds during drug discovery efforts . The core 5,7-diazaspiro[3.4]octane-6,8-dione structure is a known pharmacophore, and related diazaspiro compounds have demonstrated significant biological activities in scientific research. For instance, such structures have been investigated as inhibitors of protein-protein interactions, such as the menin-MLL1 interaction, which is a target in certain types of leukemia . Other derivatives have shown potential as antagonists for neuroreceptors like the dopamine D3 receptor, indicating applicability in central nervous system disorder research . The preparation of this compound is typically achieved through cyclization reactions involving diamines and dicarbonyl compounds, with the ethoxy group introduced via appropriate precursors or post-synthetic modification . This product is intended for research purposes and is not for human or veterinary use.

Properties

IUPAC Name

2-ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-2-13-5-3-8(4-5)6(11)9-7(12)10-8/h5H,2-4H2,1H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTFCUXNPQRESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC2(C1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Preparation Methods

The preparation of 2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione is primarily achieved through cyclization reactions involving diamines and dicarbonyl compounds, with the ethoxy group introduced via appropriate precursors or post-synthetic modification.

General Synthetic Route

The most established method involves:

  • Starting Materials : A suitable diamine (such as ethoxy-substituted diamines) and a dicarbonyl compound (often a diketone).
  • Reaction Medium : Aqueous or alcoholic solvent system.
  • Base Catalyst : Sodium hydroxide or similar strong base to facilitate cyclization.
  • Conditions : Reflux to promote ring closure and spiro formation.
General Reaction Scheme

$$
\text{Ethoxy-diamine} + \text{Dicarbonyl compound} \xrightarrow{\text{NaOH, reflux}} \text{this compound}
$$

Detailed Procedure

Step Reagent/Condition Purpose Notes
1 Ethoxy-diamine Provides nitrogen and ethoxy functionality Selection of ethoxy precursor is critical
2 Dicarbonyl compound (e.g., diketone) Carbon backbone for spiro ring formation Choice affects yield and purity
3 Sodium hydroxide (NaOH) Base catalyst for cyclization Promotes nucleophilic attack
4 Reflux (80–120°C) Ensures complete cyclization and spiro formation Duration: 2–8 hours
5 Work-up (neutralization, extraction) Isolates pure product Often followed by recrystallization

Alternative Methods

  • Variation in Solvents : Methanol, ethanol, or water can be used depending on solubility and reactivity of the starting materials.
  • Continuous Flow Synthesis : For industrial scale, continuous flow reactors may be employed to optimize yield and purity, with subsequent purification via crystallization or chromatography.
  • Post-Synthetic Modification : In some cases, the ethoxy group may be introduced after spiro ring formation via alkylation (e.g., ethylation of a hydroxy precursor).

Reaction Optimization and Control

  • Temperature : Precise temperature control is essential to avoid side reactions and decomposition.
  • Concentration : High reactant concentrations favor cyclization but may increase byproduct formation.
  • Base Strength : Strong bases like NaOH are preferred, but milder bases may be used to minimize side reactions.
  • Purification : Recrystallization or chromatographic methods are used to achieve high purity, especially when the compound is intended for biological testing.

Data Table: Summary of Preparation Methods

Method Starting Materials Base Solvent Temperature Yield (%) Purification
Standard Ethoxy-diamine, diketone NaOH Ethanol 80–120°C 60–85 Recrystallization
Aqueous Ethoxy-diamine, diketone NaOH Water 90–110°C 50–75 Chromatography
Continuous Flow Ethoxy-diamine, diketone NaOH Ethanol 100–120°C 70–90 Crystallization
Post-alkylation Hydroxy-diamine, diketone + EtI NaOH Ethanol 80–100°C 40–60 Recrystallization

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used in biochemical assays to study enzyme activities and interactions.

  • Industry: The compound's unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Understanding the exact mechanism requires detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural Analogues

5,7-Diazaspiro[3.4]octane-6,8-dione (Base Structure)
  • Molecular Formula : C₆H₈N₂O₂ (CAS 89691-88-3) .
  • Key Features : Lacking substituents, this base structure serves as a scaffold for derivatives. Its diketopiperazine moiety enables hydrogen bonding, critical for bioactivity.
2-Oxa-5,7-diazaspiro[3.4]octane-6,8-dione
  • Molecular Formula : C₅H₆N₂O₃ .
  • Key Differences : Replaces one nitrogen with oxygen, reducing basicity and altering electronic properties. Predicted collision cross-section (CCS) values suggest distinct physicochemical behavior .
2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione
  • Molecular Formula : C₇H₉FN₂O₂ (CAS 2445792-88-9) .
  • Molecular weight (172.16 g/mol) is lower than the ethoxy derivative’s estimated ~184 g/mol.
2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride
  • Molecular Formula : C₆H₉N₃O₂·HCl (CAS 2247103-57-5) .
  • Key Differences: The amino group increases polarity, improving water solubility (as a hydrochloride salt). This contrasts with the ethoxy derivative’s likely lower solubility.

Functional Analogues

6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones
  • Example : 6-Phenyl derivative (5a, m.p. 73–74°C, 50% yield) .
  • Key Differences : Larger spiro[4.5] system increases ring strain and steric bulk. Aryl groups enhance π-π stacking in enzyme binding, as seen in protease inhibitors .
7-Oxa-9-aza-spiro[4.5]decane-6,10-dione Derivatives
  • Example : Synthesized via condensation with benzothiazol-2-yl amines .
  • Key Differences : Oxa substitution alters electron distribution, affecting reactivity. Applications include photodynamic therapy precursors.
SARS-CoV-2 3CLpro Inhibitors
  • Examples: 2-Cyclobutyl-7-isoquinolin-4-yl derivative (PDB 7QBB, docking score −13.4 kcal/mol) . 2-Phenyl derivative (PDB 7QBB) .
  • Key Differences: Bulky substituents (e.g., isoquinolin, phenyl) improve binding affinity to viral proteases. Ethoxy’s smaller size may reduce steric hindrance but limit hydrophobic interactions.

Biological Activity

2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione (CAS Number: 1695771-59-5) is a chemical compound characterized by its unique spirocyclic structure. Its molecular formula is C8H12N2O3, and it has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic uses.

  • Molecular Formula : C8H12N2O3
  • Molecular Weight : 172.19 g/mol
  • IUPAC Name : this compound

The biological effects of this compound are primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The compound may modulate various signaling pathways, which can lead to diverse pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to the diazaspiro[3.4]octane core exhibit significant antimicrobial properties. For instance, derivatives have shown activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL .

CompoundMIC (μg/mL)Target Pathogen
Compound 170.016Mycobacterium tuberculosis
Compound 180.125Mycobacterium tuberculosis

Anticancer Activity

Research indicates that diazaspiro compounds can inhibit cancer cell proliferation by targeting specific protein interactions involved in tumor growth. For example, they have been identified as inhibitors of the menin-MLL1 interaction, which is crucial in certain leukemias .

Neuropharmacological Effects

Some studies suggest that this compound may act as a selective dopamine D3 receptor antagonist. This activity positions it as a potential candidate for the treatment of neuropsychiatric disorders .

Case Study 1: Antitubercular Activity

In a study examining the antitubercular properties of various diazaspiro compounds, researchers synthesized a series of derivatives based on the diazaspiro framework and assessed their activity against drug-sensitive strains of Mycobacterium tuberculosis using the resazurin microtiter plate assay (REMA). The results indicated that modifications to the core structure significantly influenced antimicrobial potency .

Case Study 2: Cancer Inhibition

Another study focused on the development of inhibitors for the menin-MLL1 interaction using diazaspiro derivatives. The synthesized compounds were tested in vitro against leukemia cell lines, showing promising results in reducing cell viability and inducing apoptosis .

Q & A

Q. What are the optimized synthetic routes for 2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione, and how can reaction conditions be systematically improved?

Methodological Answer:

  • Key Variables: Reaction temperature, solvent polarity, catalyst type (e.g., Lewis acids), and stoichiometric ratios of precursors (e.g., spiro-diones and ethoxy-containing reagents).
  • Optimization Strategies:
    • Use factorial design experiments to evaluate interactions between variables (e.g., 2^k designs for temperature and catalyst concentration) .
    • Monitor intermediate formation via thin-layer chromatography (TLC) or in-situ FTIR to adjust reaction kinetics .
  • Reference Synthesis: Analogous spiro compounds are synthesized via cyclocondensation of diaza precursors with ethoxy-substituted carbonyl derivatives under inert atmospheres .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR: ¹H/¹³C NMR to resolve spirocyclic connectivity and ethoxy group positioning (e.g., δ ~1.3 ppm for -OCH₂CH₃) .
    • MS: High-resolution mass spectrometry (HRMS) to confirm molecular ion ([M+H]⁺) and fragment patterns.
    • XRD: Single-crystal X-ray diffraction for absolute stereochemical assignment if crystallizable.
  • Purity Analysis:
    • Reverse-phase HPLC with UV detection (λ ~210–260 nm) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in nucleophilic or electrophilic reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to model transition states and frontier molecular orbitals (HOMO/LUMO) for predicting sites of attack .
  • Solvent Effects: Apply continuum solvation models (e.g., COSMO-RS) to simulate polarity-driven reactivity changes .
  • Case Study: Compare computed activation energies with experimental yields for cross-coupling reactions (e.g., Suzuki-Miyaura) to validate models .

Q. What strategies resolve contradictions in stability data for spirocyclic diones under varying pH and temperature conditions?

Methodological Answer:

  • Controlled Degradation Studies:
    • Expose the compound to buffered solutions (pH 1–14) and monitor decomposition via LC-MS over 24–72 hours.
    • Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability .
  • Statistical Reconciliation: Apply multivariate analysis (e.g., PCA) to identify outlier conditions or measurement artifacts .

Q. How can factorial design improve the scalability of this compound synthesis while maintaining yield and purity?

Methodological Answer:

  • Design Parameters: Investigate factors like mixing efficiency, heating rate, and catalyst loading using response surface methodology (RSM) .
  • Scale-Up Considerations:
    • Use microreactors for continuous-flow synthesis to enhance heat/mass transfer .
    • Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) .

Q. What theoretical frameworks guide the exploration of this compound’s biological or catalytic applications?

Methodological Answer:

  • Biological Targets: Apply molecular docking (e.g., AutoDock Vina) to screen against enzyme active sites (e.g., kinases or proteases) linked to spirocyclic inhibitors .
  • Catalytic Hypotheses: Leverage frontier molecular theory (FMT) to predict redox behavior in catalytic cycles .

Q. How do solvent polarity and proticity influence the tautomeric equilibria of this compound?

Methodological Answer:

  • Dynamic NMR Studies: Acquire variable-temperature ¹H NMR in DMSO-d₆, CDCl₃, and D₂O to detect solvent-dependent tautomerization .
  • Computational Solvation Free Energies: Compare MD simulations with experimental data to map tautomeric preferences .

Methodological Challenges

Q. What advanced separation techniques address co-elution issues during purification of this compound?

Methodological Answer:

  • Chromatography: Use chiral stationary phases (CSPs) or hydrophilic interaction liquid chromatography (HILIC) for polar byproducts .
  • Crystallization Optimization: Screen solvent/anti-solvent pairs (e.g., ethanol/water) using high-throughput platforms .

Q. How can researchers design robust stability-indicating assays (SIAs) for this compound?

Methodological Answer:

  • Forced Degradation: Subject the compound to oxidative (H₂O₂), hydrolytic (acid/base), and photolytic (ICH Q1B) stress .
  • HPLC-MS/MS: Develop gradient methods to resolve degradation products and quantify mass balance .

Q. What interdisciplinary approaches integrate this compound into materials science or medicinal chemistry?

Methodological Answer:

  • Coordination Chemistry: Screen metal salts (e.g., Cu²⁺, Pd⁰) to form chelated complexes for catalytic or material applications .
  • Structure-Activity Relationships (SAR): Synthesize analogs with varied substituents (e.g., alkyl, aryl) and assay against disease models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione

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